molecular formula C11H11F3N6 B12220954 5-methyl-2-[3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]pyrimidine

5-methyl-2-[3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]pyrimidine

Cat. No.: B12220954
M. Wt: 284.24 g/mol
InChI Key: CZMONEHOMLXZNS-UHFFFAOYSA-N
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Description

5-methyl-2-[3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]pyrimidine is a complex organic compound that belongs to the class of triazolopyrazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the trifluoromethyl group enhances the compound’s stability and bioavailability, making it a promising candidate for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-2-[3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]pyrimidine typically involves multiple steps. One common method includes the following steps :

    Starting Materials: Ethanol, hydrazine hydrate, and 2-chloropyrazine.

    Reaction Conditions:

Industrial Production Methods

Industrial production methods often involve optimization of the above synthetic route to achieve higher yields and purity. This may include the use of advanced purification techniques and continuous flow reactors to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

5-methyl-2-[3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-methyl-2-[3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]pyrimidine involves the inhibition of specific kinases, such as c-Met and VEGFR-2. These kinases play crucial roles in cell signaling pathways that regulate cell proliferation, survival, and angiogenesis. By inhibiting these kinases, the compound can induce apoptosis and inhibit tumor growth .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H11F3N6

Molecular Weight

284.24 g/mol

IUPAC Name

7-(5-methylpyrimidin-2-yl)-3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine

InChI

InChI=1S/C11H11F3N6/c1-7-4-15-10(16-5-7)19-2-3-20-8(6-19)17-18-9(20)11(12,13)14/h4-5H,2-3,6H2,1H3

InChI Key

CZMONEHOMLXZNS-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1)N2CCN3C(=NN=C3C(F)(F)F)C2

Origin of Product

United States

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